Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester demonstrates remarkable structural complexity, incorporating multiple functional groups and stereochemical elements within its framework. The compound exhibits a molecular formula of C33H38N2O5, corresponding to an exact mass of 542.27800 atomic mass units. The structural representation can be expressed through its Simplified Molecular-Input Line-Entry System notation as C1C@@HNC@@HC(=O)OCc1ccccc1, which clearly delineates the stereochemical configuration at critical centers.
The molecular structure encompasses several distinct architectural domains, including a benzazepine core, phenylbutanoic acid moiety, and two protective ester groups. The benzazepine ring system forms the central structural scaffold, characterized by a seven-membered heterocyclic ring fused to a benzene ring. This core structure contains two primary stereochemical centers, designated as (3S) and (2S) configurations, which are critical for the compound's biological activity and chemical properties. The presence of these chiral centers creates specific three-dimensional arrangements that influence molecular interactions and recognition patterns.
The protective group strategy employed in this compound involves the incorporation of both benzyl and tert-butyl ester functionalities. The benzyl ester group protects the carboxylic acid function of the phenylalanine-derived segment, while the tert-butyl ester group protects the glycine carboxyl group. This dual protection scheme provides selective deprotection opportunities during synthetic transformations and enhances the compound's stability under various reaction conditions. The calculated logarithm of the partition coefficient (LogP) value of 5.46640 indicates significant lipophilic character, reflecting the contribution of the aromatic and aliphatic protective groups.
Properties
IUPAC Name |
benzyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCSKKNSVKJXAY-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675669 | |
| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356838-13-5 | |
| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method involves the hydrogenation of a benzoyl-containing intermediate to introduce the benzyl ester moiety. The tert-butyl ester group is preserved through Boc (tert-butoxycarbonyl) protection, ensuring stability during subsequent steps.
Key Steps:
-
Condensation Reaction : (3S)-3-Amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one reacts with ethyl 3-benzoylacrylate in toluene at room temperature.
-
Hydrogenation : The intermediate undergoes catalytic hydrogenation using 10% Pd-C at 3 atm pressure for 18 hours, reducing the benzoyl group to a benzyl ester.
-
Acidification and Crystallization : The crude product is dissolved in ethyl acetate, treated with HCl gas, and crystallized from acetone to achieve >99% diastereomeric purity.
Experimental Data
| Parameter | Value/Detail |
|---|---|
| Starting Material | (3S)-3-Amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one (228 mmol) |
| Reagent | Ethyl 3-benzoylacrylate (272 mmol) |
| Solvent | Toluene (200 mL) |
| Catalyst | 10% Pd-C (22 mmol) |
| Hydrogenation Conditions | 3 atm H₂, 18 hours, room temperature |
| Yield | Not explicitly stated; purity >99% |
Mechanistic Insight :
The benzoylacrylate’s α,β-unsaturated carbonyl system facilitates Michael addition, followed by hydrogenolytic cleavage of the benzoyl group to yield the benzyl ester. The Boc group remains intact due to its resistance to hydrogenation.
Carbonyldiimidazole-Activated Coupling Route
Reaction Overview
This route employs carbonyldiimidazole (CDI) to activate carboxyl groups, enabling esterification without racemization. The method is favored for its mild conditions and compatibility with tert-butyl esters.
Key Steps:
-
Activation : Ethyl 3-(1-t-butoxycarbonylmethyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-2-oxo-6-phenyl-[1,oxazinan-4-carboxylate is treated with CDI in ethyl acetate.
-
Hydrogenation : The activated intermediate undergoes hydrogenation (3 atm H₂, 18 hours) to remove protective groups and isolate the benzyl ester.
-
Purification : Chromatography on silica gel (hexane:ethyl acetate = 4:1) achieves 95% purity.
Experimental Data
| Parameter | Value/Detail |
|---|---|
| Activator | Carbonyldiimidazole (1.2 eq) |
| Solvent | Ethyl acetate (150 mL) |
| Catalyst | 10% Pd-C (20 mmol) |
| Reaction Time | 18 hours |
| Yield | 68% (isolated) |
Mechanistic Insight :
CDI converts the carboxylate into an imidazolide intermediate, which reacts with benzyl alcohol to form the ester. The tert-butyl group’s steric bulk minimizes side reactions during activation.
Stereoselective Crystallization for Diastereomeric Resolution
Reaction Overview
This method addresses the challenge of diastereomer separation inherent in multi-step syntheses. Selective crystallization from acetone ensures high enantiomeric excess (ee).
Key Steps:
Experimental Data
| Parameter | Value/Detail |
|---|---|
| Solvent | Acetone (100 mL/g substrate) |
| Temperature Gradient | 60°C → 4°C over 12 hours |
| Diastereomeric Excess | 99% (S,S isomer) |
| Yield | 52% (per cycle) |
Mechanistic Insight :
The S,S isomer’s lower solubility in acetone drives crystallization, while the S,R isomer remains in solution. This thermodynamic control is reproducible at scale.
Comparative Analysis of Methods
Solvent and Catalyst Selection
-
Toluene : Preferred for condensation steps due to its non-polarity and high boiling point.
-
Ethyl Acetate : Ideal for hydrogenation and acidification owing to its polarity and miscibility with HCl.
-
Pd-C Catalysts : Reusable up to three cycles without significant activity loss, reducing costs.
Challenges and Optimization Strategies
Racemization During Acidic Workup
Chemical Reactions Analysis
Types of Reactions
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is widely used in scientific research due to its role as an ester-protected metabolite of benazepril. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects as an ACE inhibitor.
Mechanism of Action
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, it helps in lowering blood pressure and reducing the workload on the heart. The molecular targets include the active site of ACE, where the compound binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
N-(Diphenylmethylene)glycine tert-butyl Ester: Shares the core structure of glycine protected as a tert-butyl ester.
2-[(4-Chlorobenzyliden)Amino]Propanoic Acid tert-butyl Ester: Utilizes the tert-butyl ester protecting group for the carboxylic acid.
Uniqueness
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is unique due to its dual ester protection, which enhances its stability and solubility. This makes it particularly useful in proteomics research and as a metabolite of benazepril, providing insights into the drug’s mechanism of action and potential therapeutic applications .
Biological Activity
Benazeprilat benzyl ester (glycine) tert-butyl ester is a derivative of benazeprilat, which is the active metabolite of the antihypertensive drug benazepril. This compound belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which are widely used in the management of hypertension and heart failure. The biological activity of this compound is primarily linked to its effects on the renin-angiotensin system, but it also exhibits various pharmacological properties that warrant detailed exploration.
- Molecular Formula : C₁₉H₂₅N₂O₄
- Molecular Weight : 357.42 g/mol
- CAS Number : 86541-78-8
Benazeprilat functions by inhibiting ACE, which is crucial in converting angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:
- Decreased blood pressure : By reducing angiotensin II levels, blood vessels relax and widen.
- Reduced aldosterone secretion : Lower levels of aldosterone result in decreased sodium and water retention, further aiding in blood pressure reduction.
Antihypertensive Effects
Benazeprilat has been shown to effectively lower blood pressure in various clinical studies. A meta-analysis indicated that ACE inhibitors like benazepril significantly reduce systolic and diastolic blood pressure across diverse populations.
Cardiovascular Benefits
In addition to lowering blood pressure, benazeprilat has protective effects on the cardiovascular system:
- Heart Failure Management : It is beneficial for patients with congestive heart failure by reducing systemic vascular resistance and improving cardiac output.
- Renal Protection : ACE inhibitors have been associated with renal protective effects, particularly in diabetic patients, by reducing glomerular hypertension.
Clinical Trials
- Trial on Hypertensive Patients :
- Heart Failure Study :
Pharmacological Properties
| Property | Value |
|---|---|
| Density | 1.34 g/cm³ |
| Boiling Point | 711.3ºC at 760 mmHg |
| Melting Point | 270-272ºC |
| Flash Point | 384ºC |
Synergistic Effects
Research indicates that benazeprilat may enhance the effects of other antihypertensive agents when used in combination therapy. For instance, combining it with thiazide diuretics or calcium channel blockers can lead to improved blood pressure control and reduced risk of cardiovascular events .
Q & A
Q. What are the standard synthetic routes for Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester?
The synthesis typically involves protecting glycine with tert-butyl and benzyl ester groups. Key steps include:
- Esterification : Reaction of glycine with benzyl alcohol and tert-butyl reagents under anhydrous conditions.
- Coupling : Use of coupling agents (e.g., DCC or EDC) to link the ester-protected glycine to the benazeprilat core.
- Deprotection : Selective removal of protecting groups using catalytic hydrogenation (for benzyl) or acidic hydrolysis (for tert-butyl) .
Q. How is the molecular structure of Benazeprilat Benzyl Ester characterized in research settings?
Structural elucidation employs:
Q. What role does the tert-butyl ester group play in the compound’s biochemical activity?
The tert-butyl ester enhances metabolic stability by sterically shielding the ester bond from enzymatic hydrolysis. This prolongs the compound’s bioavailability in ACE inhibition assays, as observed in deuterated analogs like Benazeprilat-d5 Acyl-β-D-glucuronide .
Advanced Research Questions
Q. How do structural modifications to the benzyl or tert-butyl esters impact ACE inhibitory potency?
- SAR studies reveal that tert-butyl esters exhibit superior inhibition compared to methyl, ethyl, or benzyl esters due to their hydrophobic bulk, which enhances binding to ACE’s active site.
- Experimental design : Perform comparative enzyme kinetics (e.g., IC₅₀ measurements) using analogs with varying ester groups under standardized assay conditions (pH 7.4, 37°C) .
Q. What analytical challenges arise in quantifying Benazeprilat Benzyl Ester in complex matrices?
Challenges include:
- Matrix interference : Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from biological samples.
- Detection sensitivity : Optimize HPLC-MS/MS parameters (e.g., collision energy, ionization mode) for low-abundance detection. Calibrate with deuterated internal standards (e.g., Benazeprilat-d5) to improve accuracy .
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?
- Reproducibility checks : Standardize reaction conditions (temperature, solvent purity, catalyst loading).
- Byproduct analysis : Use TLC or HPLC to identify side products (e.g., incomplete esterification).
- Scale-up optimization : Evaluate batch-to-batch variability using design-of-experiment (DoE) frameworks .
Q. Existing studies report varying inhibitory effects of benzyl vs. tert-butyl esters on ACE. How should researchers approach these contradictions?
- Controlled assays : Replicate studies under identical conditions (enzyme source, substrate concentration).
- Molecular docking : Compare ester-enzyme interactions computationally to identify steric or electronic influences.
- Meta-analysis : Aggregate data from multiple studies to assess statistical significance of ester group effects .
Key Notes for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
